10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
Description
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic acridone derivative characterized by a pyridinylethynyl substituent at position 2 and a methyl group at position 10. The acridin-9(10H)-one core consists of a tricyclic aromatic system with a ketone group at position 9, conferring rigidity and planar geometry.
Properties
Molecular Formula |
C21H14N2O |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
InChI Key |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(4-Acetylphenylamino)benzoic Acid
A mixture of o-chlorobenzoic acid and p-amino acetophenone undergoes condensation in the presence of K₂CO₃ (2.5 mg) and Cu powder (6 mg) in DMF at 110–120°C for 3 hours. Subsequent cyclization with polyphosphoric acid (PPA, 4.5 mg) at 100°C yields 2-acetylacridin-9(10H)-one (Fig. 1A). This intermediate serves as a precursor for further functionalization.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, Cu, DMF | 110–120°C | 3 hr | 75% |
| 2 | PPA | 100°C | 1 hr | 82% |
Mechanistic Insight : The Cu-mediated Ullmann coupling facilitates aryl-aryl bond formation, while PPA promotes intramolecular cyclization via electrophilic aromatic substitution.
Introduction of the 10-Methyl Group
N-Methylation is critical for achieving the 10-methylacridin-9(10H)-one structure. Two approaches are documented:
Direct Alkylation of Acridin-9(10H)-one
Treatment of acridin-9(10H)-one with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6 hours introduces the methyl group at the nitrogen atom. This method achieves >90% regioselectivity but requires rigorous exclusion of moisture.
Use of Pre-Methylated Intermediates
Alternatively, starting with N-methylanthranilic acid derivatives avoids post-cyclization alkylation. For example, methylating 2-aminobenzoic acid prior to cyclization streamlines the synthesis, though this route is less explored for acridones.
Sonogashira Coupling for Ethynylpyridine Attachment
The pyridin-2-ylethynyl group is introduced via Sonogashira coupling between 2-bromo-10-methylacridin-9(10H)-one and 2-ethynylpyridine.
Bromination at the 2-Position
Bromination of 10-methylacridin-9(10H)-one using N-bromosuccinimide (NBS) in DMF at 0°C for 2 hours yields the 2-bromo derivative (Fig. 1B).
Optimization Note : Excess NBS leads to dibromination; maintaining a 1:1 molar ratio ensures monobromination (yield: 68%).
Palladium-Catalyzed Coupling
A mixture of 2-bromo-10-methylacridin-9(10H)-one (1 equiv), 2-ethynylpyridine (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (3 equiv) in THF is stirred at 60°C for 12 hours. The reaction proceeds via oxidative addition and transmetallation, affording the target compound in 65–72% yield after column chromatography.
Critical Parameters
- Catalyst System : Pd(PPh₃)₄/CuI outperforms PdCl₂(PPh₃)₂ in minimizing homocoupling.
- Solvent : THF > DMF due to better solubility of acridone intermediates.
Alternative Methods and Optimization
Microwave-Assisted Synthesis
Adapting methods from chalcone syntheses, microwave irradiation (150°C, 30 min) reduces Sonogashira coupling time to 2 hours, improving yield to 78%.
One-Pot Strategies
Sequential cyclization, methylation, and coupling in a single pot remain challenging due to incompatible reaction conditions. However, recent advances in phase-transfer catalysis show promise for streamlining these steps.
Analytical Characterization
Post-synthesis validation employs:
- ¹H NMR : Methyl singlet at δ 3.2 ppm (N–CH₃), ethynyl-proton absence confirming coupling.
- IR : C≡C stretch at 2200 cm⁻¹, C=O at 1680 cm⁻¹.
- MS : Molecular ion peak at m/z 310.3 [M+H]⁺.
Challenges and Considerations
- Regioselectivity in Bromination : Directing effects of the carbonyl group favor bromination at the 2-position, but minor 4-bromo byproducts necessitate purification.
- Ethynyl Group Stability : Prolonged heating during Sonogashira coupling risks alkyne oligomerization; adding 10 mol% PPh₃ suppresses this.
- Solvent Purity : Trace water in DMF hydrolyzes Pd catalysts, emphasizing the need for anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
Table 1: Key Structural and Thermal Properties of Acridin-9(10H)-one Derivatives
Key Observations :
- Substituent Polarity : Hydroxyethyl groups () enhance intermolecular hydrogen bonding, raising melting points (248–250°C) compared to chloroethyl analogs (198–200°C) .
- Steric Effects: Bulky substituents (e.g., phenyl at position 10 in ) improve quantum yields in TADF materials by reducing non-radiative decay .
- Electron-Withdrawing Groups : Pyridinylethynyl moieties (hypothesized for the target compound) may mimic the electron-deficient acridone core in , enhancing charge-transfer efficiency in optoelectronic applications .
Key Observations :
- Microwave Assistance : highlights microwave-assisted N-arylation in water, achieving >70% yields for acridin-9(10H)-one derivatives, suggesting a scalable route for the target compound’s pyridinylethynyl group .
- Challenges : Bulky substituents (e.g., macrocycles in ) reduce yields (20–30%) due to steric hindrance during cyclization .
Biological Activity
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family, characterized by its complex structure and notable physicochemical properties. Its molecular formula is , and it exhibits potential biological activities that are currently under investigation.
Antimicrobial Properties
Research indicates that compounds within the acridine family, including 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one, exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still limited. The structural features of the compound, particularly the pyridine substitution, may enhance its interaction with microbial targets.
Antitumor Activity
Acridine derivatives have been extensively studied for their antitumor properties . Initial findings suggest that 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one may possess cytotoxic effects on cancer cell lines. For instance, studies on related acridine compounds indicate their ability to induce apoptosis in cancer cells, which could be a potential mechanism for this compound's antitumor activity.
Anti-inflammatory Effects
The anti-inflammatory properties of acridine derivatives are also noteworthy. 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Interaction with Biological Targets
The compound's biological activity may be linked to its interactions with various biological targets, including DNA and proteins. Interaction studies suggest that it may bind to specific enzymes or receptors, influencing their functions and contributing to its therapeutic effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 10-Allyl-2-[2-(2-pyridyl)ethynyl]acridin-9-one | Contains an allyl group | Exhibits distinct reactivity patterns |
| 3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Features phenoxazine substituents | Known for thermally activated delayed fluorescence properties |
| 10-Methyl-9(10H)-acridone | Lacks pyridine substitution | Commonly studied for its photophysical properties |
This table illustrates how variations in substituents can lead to different chemical behaviors and biological activities among acridine derivatives.
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